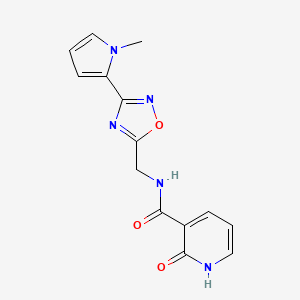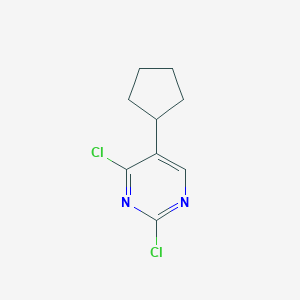
2,4-Dichloro-5-cyclopentylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-cyclopentylpyrimidine is a chemical compound with the CAS Number: 1563534-34-8 . It has a molecular weight of 217.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Attached to this ring are two chlorine atoms and a cyclopentyl group .Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a range of chemical reactions . For example, they can participate in nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-HIV Activity
The compound has been utilized as a precursor in the synthesis of antiretroviral agents. Notably, its derivative, carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir), has emerged as a potent and selective anti-HIV agent due to its hydrolytic stability and significant ability to inhibit the infectivity and replication of HIV in T-cells at non-toxic concentrations (Vince & Hua, 1990).
Sequential Functionalization to Medicinally Important Compounds
Another application involves its use as a starting material in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles. A concise synthetic route has been described, leveraging sequential substitution and nucleophilic substitution, leading to pyrimidinylalkyne derivatives with significant yields. This methodology opens avenues for developing compounds with potential therapeutic applications (Deng & Mani, 2006).
Antiviral Research
Dichloropyrimidines, including derivatives of 2,4-dichloropyrimidine, have shown a broad spectrum of antiviral activities. These compounds have been found effective against a range of RNA and DNA viruses by inhibiting virus particle assembly and acting on structural virus proteins. Such findings underline the potential of 2,4-dichloro-5-cyclopentylpyrimidine derivatives in developing new antiviral drugs (Colla et al., 1977).
Anti-Influenza Virus Activity
In the realm of antiviral research, specific pyrimidine derivatives synthesized from 2,4-dichloropyrimidine have demonstrated potent anti-influenza virus activity. The modification of these compounds by introducing cyclobutyl and cyclopentyl groups has led to enhanced antiviral potency against both types A and B influenza virus, indicating their potential for topical treatment of influenza virus infection (Hisaki et al., 1999).
Synthesis of New Intermediate Compounds
Research has also focused on synthesizing new intermediate compounds of pyrimidine, including 2,4-dichloro-5-methoxy-pyrimidine, using this compound. These intermediates have applications in further chemical syntheses, highlighting the versatility of dichloropyrimidine derivatives in the development of various chemical entities (Liu Guo-ji, 2009).
Safety and Hazards
The safety information for 2,4-Dichloro-5-cyclopentylpyrimidine includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-cyclopentylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-8-7(5-12-9(11)13-8)6-3-1-2-4-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNZRAXNJOUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

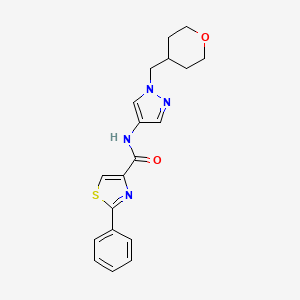
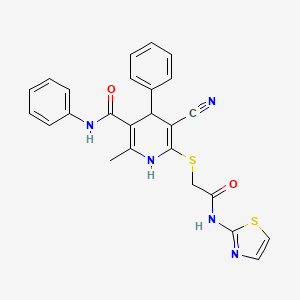
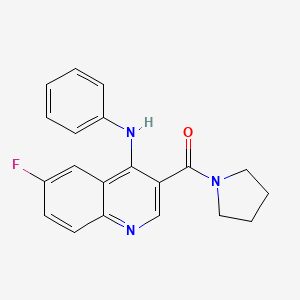
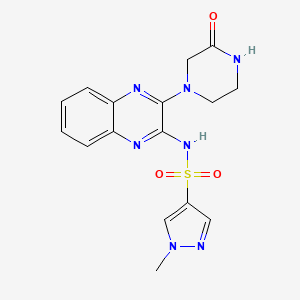
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)
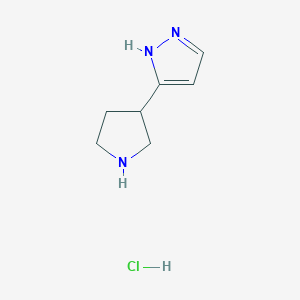

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2986268.png)
